2-Bromo-5-fluoro-4-methylquinazoline
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Overview
Description
2-Bromo-5-fluoro-4-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-methylquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of 4-methylquinazoline. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and a fluorinating agent such as Selectfluor for fluorination .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (MCPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted quinazolines.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazolines.
Scientific Research Applications
2-Bromo-5-fluoro-4-methylquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug discovery and development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-methylquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, thereby modulating biological pathways. For example, it can act as a kinase inhibitor, blocking the activity of kinases involved in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Shares similar halogenation patterns but differs in the core structure.
2-Bromo-5-fluoro-4-methylquinoline: Similar halogenation but with a quinoline core instead of quinazoline
Uniqueness
2-Bromo-5-fluoro-4-methylquinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the development of new pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C9H6BrFN2 |
---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
2-bromo-5-fluoro-4-methylquinazoline |
InChI |
InChI=1S/C9H6BrFN2/c1-5-8-6(11)3-2-4-7(8)13-9(10)12-5/h2-4H,1H3 |
InChI Key |
COADWABYTLPSCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)Br)C=CC=C2F |
Origin of Product |
United States |
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